molecular formula C10H22N2O2 B1372925 (2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester CAS No. 1190889-97-4

(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester

Cat. No. B1372925
Key on ui cas rn: 1190889-97-4
M. Wt: 202.29 g/mol
InChI Key: IBQWNKMAMIQCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513235B2

Procedure details

The compound (34.21 g, 82.60 mmol) obtained in step A was dissolved in acetonitrile (300 ml), cesium carbonate (52.38 g, 161 mmol) and benzenethiol (12 ml, 117 mmol) were added and the mixture was stirred at room temperature for one day. The reaction mixture was diluted with water, and the aqueous layer was extracted with dichloromethane. The obtained organic layer was dried over potassium carbonate, the insoluble material was filtered off, and the solution was concentrated under reduced pressure. The obtained oil was dissolved in toluene, and the mixture was extracted with 1N aqueous hydrogensulfate potassium solution. An aqueous sodium hydroxide solution was added to the aqueous layer to give a strong alkaline solution, and the suspending oil was extracted. The aqueous layer was extracted with dichloromethane, mixed with oil and dichloromethane solution, and the mixture was dried over sodium sulfate. The insoluble material was filtered off and the solution was concentrated under reduced pressure to give the title compound as a pale-yellow oil (15.0 g, yield 79%).
Name
compound
Quantity
34.21 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
52.38 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH2:12][CH2:13][NH:14]S(C1C=CC=CC=1[N+]([O-])=O)(=O)=O)[C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:3])[CH3:2].C(=O)([O-])[O-].[Cs+].[Cs+].C1(S)C=CC=CC=1>C(#N)C.O>[NH2:14][CH2:13][CH2:12][N:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:9])[CH3:10] |f:1.2.3|

Inputs

Step One
Name
compound
Quantity
34.21 g
Type
reactant
Smiles
C(C)(C)N(C(OC(C)(C)C)=O)CCNS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
cesium carbonate
Quantity
52.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
12 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained oil was dissolved in toluene
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 1N aqueous hydrogensulfate potassium solution
ADDITION
Type
ADDITION
Details
An aqueous sodium hydroxide solution was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
to give a strong alkaline solution
EXTRACTION
Type
EXTRACTION
Details
the suspending oil was extracted
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
ADDITION
Type
ADDITION
Details
mixed with oil and dichloromethane solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
NCCN(C(OC(C)(C)C)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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